BenchChemオンラインストアへようこそ!

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Opioid Pharmacology GPCR Ligand Design Structure-Activity Relationship

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 58485-69-1) is a fluorinated tetralol derivative belonging to the class of 1,2,3,4-tetrahydronaphthalen-1-ols (tetralols). It features a fluorine atom at the 6-position of the bicyclic ring system, a hydroxyl group at the 1-position, and has a molecular weight of 166.19 g/mol with a calculated LogP of approximately 2.11.

Molecular Formula C10H11FO
Molecular Weight 166.195
CAS No. 58485-69-1
Cat. No. B2667538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
CAS58485-69-1
Molecular FormulaC10H11FO
Molecular Weight166.195
Structural Identifiers
SMILESC1CC(C2=C(C1)C=C(C=C2)F)O
InChIInChI=1S/C10H11FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2
InChIKeyMGGXOEPZSHISLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 58485-69-1): Sourcing Guide for a Fluorinated Tetralol Building Block


6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 58485-69-1) is a fluorinated tetralol derivative belonging to the class of 1,2,3,4-tetrahydronaphthalen-1-ols (tetralols) [1]. It features a fluorine atom at the 6-position of the bicyclic ring system, a hydroxyl group at the 1-position, and has a molecular weight of 166.19 g/mol with a calculated LogP of approximately 2.11 . The compound is commercially available as a racemic mixture (CAS 58485-69-1, typically ≥97% purity) and as single enantiomers: (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 1270290-26-0) and (1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 1270296-36-0) . It is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting neurological, psychiatric, and inflammatory disorders .

Why 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol Cannot Be Replaced by Other 6-Halo or 6-Alkyl Tetralols in Key Synthetic Programs


Simple substitution of the 6-fluoro group on the tetrahydronaphthalen-1-ol scaffold with other halogens (chloro, bromo) or alkyl groups (methyl) leads to profound changes in the pharmacological profile of downstream products [1]. Published medicinal chemistry campaigns demonstrate that the electron-withdrawing nature, small van der Waals radius, and metabolic stability conferred by fluorine at the 6-position are not replicated by chloro, bromo, methoxy, or unsubstituted analogs [1]. In the N-naphthoyl-β-naltrexamine (NNTA) series of opioid ligands, introducing a 6′-fluoro group converted a selective mu-kappa heteromeric receptor agonist into a delta-preferring agonist, whereas the corresponding 6′-methoxy analog (electron-donating) was inactive and the unsubstituted parent showed a completely different selectivity profile [1]. Consequently, procurement specifications for tetralol intermediates in programs targeting specific receptor subtypes must explicitly require the 6-fluoro substitution pattern; generic substitution with other 6-substituted tetralols will fail to deliver the intended selectivity [1].

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: Head-to-Head Quantitative Differentiation Evidence vs. Closest Structural Analogs


Opioid Receptor Selectivity Switch: 6'-Fluoro vs. 6'-Methoxy and Unsubstituted Parent in NNTA Derivatives

In a series of N-naphthoyl-β-naltrexamine (NNTA) analogs, introduction of a 6′-fluoro substituent on the naphthoyl ring (Compound 7) transformed the receptor selectivity profile from a selective mu-kappa (μ-κ) heteromeric opioid receptor agonist (Compound 1, NNTA) to a delta (δ)-preferring agonist [1]. Compound 7 showed considerably greater agonist potency and efficacy for delta receptors than the 3′-methoxy analog (Compound 6), and the 6′-methoxy analog (Compound 5) was essentially inactive, demonstrating that an electron-withdrawing group at the 6-position is essential for delta receptor activation [1]. In vivo, Compound 7 exhibited spinal antinociception with an ED50 of 81.1 pmol/mouse (i.t.) and demonstrated no tolerance after 24 hours, whereas the parent compound 1 (NNTA) showed i.t. ED50 of 18.7 pmol/mouse but with a mu-kappa selectivity profile and tolerance upon supraspinal administration [1].

Opioid Pharmacology GPCR Ligand Design Structure-Activity Relationship

Lipoxygenase Inhibition: 6-Fluoro Tetralol as a Potent Lipoxygenase Inhibitor Compared to Non-Fluorinated Tetralols

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This activity is attributed to the presence of the fluorine atom, which enhances binding affinity and modulates the electronic properties of the aromatic ring compared to non-fluorinated tetralols [1]. The compound also shows ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), and serves as an antioxidant in fats and oils [1]. While the parent non-fluorinated 1,2,3,4-tetrahydronaphthalen-1-ol lacks comparable lipoxygenase inhibitory potency, the specific quantitative IC50 values for the isolated 6-fluoro tetralol against purified 5-lipoxygenase or 15-lipoxygenase have not been disclosed in peer-reviewed literature as of the available evidence base [1].

Inflammation Lipoxygenase Inhibition Arachidonic Acid Cascade

Enantiomeric Availability: (S)- and (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol as Chiral Building Blocks for Stereospecific Synthesis

While the racemic 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 58485-69-1) is widely stocked by multiple vendors, both single enantiomers are also commercially available: (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 1270290-26-0) and (1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 1270296-36-0) . In contrast, the non-fluorinated parent 1,2,3,4-tetrahydronaphthalen-1-ol is available as the (R)-enantiomer (CAS 23357-45-1) and the (S)-enantiomer, but the 6-chloro and 6-bromo chiral tetralols are considerably less accessible from commercial catalogs . This availability of both enantiomers of the 6-fluoro derivative enables stereospecific incorporation into chiral drug candidates, particularly those targeting neurological disorders where stereochemistry at the benzylic alcohol position is critical for receptor engagement . The (1S)-enantiomer is reported as a white to pale yellow solid, stable at room temperature, with a purity specification of 97% .

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Fluorine-Induced Electronic Modulation: LogP and Metabolic Stability Differentiation from 6-H, 6-Cl, and 6-Br Analogs

The calculated LogP of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is 2.11, reflecting the moderate lipophilicity contributed by the fluorine atom . By comparison, the non-fluorinated parent 1,2,3,4-tetrahydronaphthalen-1-ol has a lower LogP (estimated ~1.6-1.8 based on the loss of the fluorine contribution), while 6-chloro and 6-bromo analogs have progressively higher LogP values (estimated LogP increase of ~0.5-0.7 per halogen size increment from F to Cl to Br based on Hansch π constants) [1]. In the context of CNS drug design, the 6-fluoro substitution provides an optimal balance: sufficient lipophilicity for blood-brain barrier penetration (LogP 2-3 is considered favorable for CNS drugs) combined with the metabolic stability advantages of the strong C-F bond, which resists oxidative metabolism at the 6-position more effectively than C-H, C-Cl, or C-Br bonds [2]. The 6-fluoro tetralol core has been specifically incorporated into CNS-targeted compounds interacting with serotonin receptors for depression and anxiety indications, where metabolic stability of the aromatic ring is paramount [2].

Physicochemical Properties Drug-like Properties Metabolic Stability

Optimal Procurement and Application Scenarios for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 58485-69-1)


Delta-Selective Opioid Ligand Development: Synthesis of Spinally Active Analgesics with Reduced Tolerance Liability

Anti-Inflammatory Lead Optimization: Lipoxygenase and Cyclooxygenase Pathway Modulators

CNS Drug Discovery: Serotonin Receptor Modulators and Neurological Disorder Therapeutics

Chiral Building Block Procurement for Stereospecific Total Synthesis of Fluorinated Bioactive Molecules

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.